molecular formula C39H60O11 B12771276 Cimiracemoside L CAS No. 473554-76-6

Cimiracemoside L

Cat. No.: B12771276
CAS No.: 473554-76-6
M. Wt: 704.9 g/mol
InChI Key: MRJOSYQMJVDQDS-LLIYAYRNSA-N
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Description

Cimiracemoside L is a cycloartane triterpenoid glycoside isolated from the roots of Cimicifuga foetida, a plant traditionally used in Chinese medicine. This compound is part of a larger group of cycloartane glycosides known for their diverse biological activities, including anti-inflammatory and anticancer properties .

Properties

CAS No.

473554-76-6

Molecular Formula

C39H60O11

Molecular Weight

704.9 g/mol

IUPAC Name

[(3S,4R,5R,6S)-6-[[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-15-[(2R,4R)-4-acetyloxy-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl] acetate

InChI

InChI=1S/C39H60O11/c1-19(16-22(47-20(2)40)32-35(6,7)50-32)27-29(43)31(45)37(9)25-11-10-24-34(4,5)26(12-13-38(24)18-39(25,38)15-14-36(27,37)8)49-33-30(44)28(42)23(17-46-33)48-21(3)41/h19,22-28,30-33,42,44-45H,10-18H2,1-9H3/t19-,22-,23+,24+,25+,26+,27+,28+,30-,31+,32+,33+,36-,37-,38-,39+/m1/s1

InChI Key

MRJOSYQMJVDQDS-LLIYAYRNSA-N

Isomeric SMILES

C[C@H](C[C@H]([C@H]1C(O1)(C)C)OC(=O)C)[C@H]2C(=O)[C@@H]([C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)OC(=O)C)O)O)C)C)O

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)OC(=O)C)O)O)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimiracemoside L involves the extraction of the compound from the rhizomes of Cimicifuga foetida. The process typically includes:

Industrial Production Methods

Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory extraction, scaled up to handle larger quantities of plant material. This involves optimizing solvent use, extraction times, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cimiracemoside L undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

Cimiracemoside L exerts its effects primarily through the inhibition of the Wnt signaling pathway, which is crucial in cell proliferation and differentiation. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and reduce inflammation . The molecular targets include various proteins and enzymes involved in the Wnt pathway, such as β-catenin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cimiracemoside L is unique due to its specific glycosidic structure and its potent inhibitory activity against the Wnt signaling pathway. This makes it particularly valuable in cancer research compared to other cycloartane glycosides .

Q & A

Q. What methodologies are recommended for structural characterization of Cimiracemoside L?

  • Methodological Guidance : Combine NMR spectroscopy (1H, 13C, 2D-COSY, HSQC) and high-resolution mass spectrometry (HR-MS) to resolve glycosylation patterns and triterpene backbones. Compare spectral data with structurally related compounds (e.g., Cimiracemoside A/H, which share Δ7,8 and xylose substitutions) to identify key functional groups . For reproducibility, document solvent systems, temperature controls, and calibration standards (e.g., tetramethylsilane for NMR) .

Q. How can researchers validate the purity of this compound isolates?

  • Methodological Guidance : Use HPLC-DAD/ELSD with a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/water + 0.1% formic acid) to assess purity (>98%). Validate via COA (Certificate of Analysis) protocols, including retention time matching and spiking experiments with reference standards. Reproducibility requires batch-specific documentation of mobile phases and column temperatures .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

  • Methodological Guidance : Prioritize cell-based assays (e.g., AMPK activation in HepG2 cells, NF-κB inhibition in RAW264.7 macrophages) using dose-response curves (1–100 µM). Include positive controls (e.g., metformin for AMPK, dexamethasone for NF-κB) and validate via Western blotting or luciferase reporter systems. Optimize solvent compatibility (DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How to design experiments resolving contradictions in reported bioactivity data for this compound?

  • Methodological Guidance : Conduct orthogonal validation (e.g., SPR binding assays vs. cellular thermal shift assays) to confirm target engagement. For inconsistent AMPK activation results, compare cell lines (e.g., primary hepatocytes vs. immortalized lines) and nutrient conditions (high glucose vs. serum-free media). Perform meta-analysis of dose-response slopes (EC50/IC50) across studies to identify confounding variables .

Q. What strategies integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Guidance : Pair transcriptomics (RNA-seq) with untargeted metabolomics (LC-QTOF-MS) to map pathway perturbations. Use machine learning (e.g., Random Forest or GSEA) to prioritize AMPK-related nodes (e.g., ACC phosphorylation, CPT1A expression). Cross-validate findings with knockout models (e.g., AMPKα1/α2 siRNA) to establish causality .

Q. How to optimize experimental protocols for isolating this compound from complex botanical matrices?

  • Methodological Guidance : Apply countercurrent chromatography (CCC) with a solvent system (hexane/ethyl acetate/methanol/water 5:5:5:5) for high-yield isolation. Monitor fractions via TLC (silica gel 60 F254, vanillin-H2SO4 visualization). For scale-up, optimize loading capacity and flow rates using factorial design (e.g., Box-Behnken) to minimize saponin degradation .

Q. What statistical frameworks address variability in pharmacokinetic studies of this compound?

  • Methodological Guidance : Use non-compartmental analysis (NCA) for AUC and half-life estimation, supplemented by mixed-effects modeling (e.g., NONMEM) to account for intersubject variability. Validate bioavailability via cassette dosing in rodent models, with LC-MS/MS quantification (LOQ ≤1 ng/mL). Report %CV for inter- and intra-assay precision .

Methodological Best Practices

Q. How to ensure reproducibility in this compound research?

  • Guidance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/MS data in repositories (e.g., MetaboLights). Document batch-specific solvent suppliers (e.g., Sigma-Aldridge vs. TCI) and storage conditions (-80°C under argon). For cell studies, report passage numbers and mycoplasma testing .

Q. What criteria define a robust literature review strategy for this compound?

  • Guidance : Prioritize primary literature (e.g., Journal of Natural Products, Phytochemistry) over vendor catalogs. Use Boolean search terms ("this compound" AND (synthesis OR biosynthesis OR metabolomics)) in PubMed/Scopus. Critically evaluate studies for conflict of interest (e.g., industry-funded vs. academic) and methodological transparency (e.g., NMR shifts provided) .

Q. How to navigate ethical and practical challenges in sourcing this compound for research?

  • Guidance :
    For plant-derived material, comply with Nagoya Protocol requirements for access/benefit-sharing. If synthesizing, validate intermediates via chiral HPLC to confirm stereochemical fidelity. For in vivo studies, obtain IACUC approval and include ARRIVE 2.0 checklist items (e.g., randomization, blinding) .

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